
Kdm5-IN-1
概要
説明
準備方法
化学反応の分析
KDM5-IN-1は、以下の化学反応を含む様々な化学反応を起こします。
酸化: この化合物は、酸素の付加または水素の除去を含む酸化反応を起こす可能性があります。
還元: 還元反応は、水素の付加または酸素の除去を含む反応です。
置換: 置換反応は、ある官能基を別の官能基に置き換える反応です。
脱メチル化: ヒストン脱メチル化酵素阻害剤として、this compoundはヒストンH3のリジン4(H3K4)の脱メチル化を特異的に阻害し、遺伝子発現の変化につながります.
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、様々な溶媒が含まれます。これらの反応から生成される主要な生成物は、特定の反応条件と出発物質の種類によって異なります。
科学的研究の応用
Cancer Research and Therapy
Mechanism of Action : Kdm5-IN-1 inhibits the activity of KDM5 demethylases, which are implicated in the regulation of oncogenes and tumor suppressor genes. By inhibiting KDM5, this compound can alter the epigenetic landscape of cancer cells, potentially reversing drug resistance and inhibiting tumor growth.
Case Studies :
- In prostate cancer models, this compound was shown to block the progression of tumors by downregulating PI3K/AKT signaling pathways that are often hyperactivated in malignancies. This was evidenced by a significant reduction in tumor weight and delayed onset of cancer in Pten/Kdm5b knockout mice treated with this compound .
- In breast cancer research, the compound increased sensitivity to endocrine therapies like fulvestrant in resistant cell lines, suggesting its potential as a combinatorial treatment strategy to overcome therapeutic resistance .
Cardiovascular Research
This compound has been investigated for its role in cardiac development and function. The inhibition of KDM5 has been linked to enhanced maturation of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Findings :
- Studies demonstrated that treatment with this compound resulted in increased expression of genes associated with oxidative phosphorylation and fatty acid oxidation, leading to improved mitochondrial function and contractility in iPSC-CMs . This suggests that this compound could be used to enhance cardiac regeneration therapies.
Neuroscience Applications
The role of KDM5 family members in neurodevelopmental disorders highlights another application area for this compound.
Research Insights :
- In models of synaptic dysfunction, inhibition of KDM5 was found to rescue morphological deficits at neuromuscular junctions, indicating a potential therapeutic avenue for conditions associated with synaptic abnormalities . Furthermore, alterations in mitochondrial metabolism due to KDM5 inhibition were linked to cognitive functions, suggesting implications for neurodegenerative diseases .
Drug Resistance Mechanisms
This compound has been explored as a tool to understand and potentially mitigate drug resistance mechanisms in various cancers.
Key Observations :
- The compound's ability to modulate chromatin dynamics has been shown to affect cellular responses to chemotherapeutic agents. For instance, in pancreatic ductal adenocarcinoma (PDAC), targeting KDM5 family members helped identify new biomarkers for drug resistance . This positions this compound not only as a therapeutic agent but also as a valuable research tool for elucidating resistance pathways.
Data Summary Table
作用機序
KDM5-IN-1は、ヒストン脱メチル化酵素JMJD3とUTXの活性を阻害することでその効果を発揮します。これらの酵素は、活性転写に関連する主要なエピジェネティックマーカーである、ヒストンH3のリジン27(H3K27)の脱メチル化を担当しています。 これらの酵素を阻害することで、this compoundはH3K27からメチル基の除去を防ぎ、遺伝子発現と細胞機能の変化につながります .
類似の化合物との比較
This compoundは、KDM5A-IN-1やKDM5B-IN-1など、他の類似の化合物と比較されます。これらの化合物は、ヒストン脱メチル化酵素を阻害しますが、その選択性と効力は異なります。
KDM5A-IN-1: IC50が45ナノモルである、KDM5Aの強力な阻害剤.
KDM5B-IN-1: IC50が56ナノモルである、KDM5Bの選択的阻害剤.
This compoundは、JMJD3とUTXに対する選択性において独特であり、これらの酵素が遺伝子調節と疾患で果たす特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
KDM5-IN-1 is compared with other similar compounds, such as KDM5A-IN-1 and KDM5B-IN-1. These compounds also inhibit histone demethylases but differ in their selectivity and potency:
KDM5A-IN-1: A potent inhibitor of KDM5A with an IC50 of 45 nanomolar.
KDM5B-IN-1: A selective inhibitor of KDM5B with an IC50 of 56 nanomolar.
This compound is unique in its selectivity for JMJD3 and UTX, making it a valuable tool for studying the specific roles of these enzymes in gene regulation and disease .
生物活性
Kdm5-IN-1 is a small molecule inhibitor targeting the KDM5 family of histone demethylases, which play significant roles in various biological processes, including gene regulation, cellular differentiation, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of KDM5 Family
The KDM5 family consists of several members (KDM5A, KDM5B, KDM5C, and KDM5D) that are known for their ability to demethylate tri-methylated lysine 4 on histone H3 (H3K4me3), a mark associated with active transcription. These enzymes are implicated in regulating gene expression related to development, cancer, and other diseases. Inhibition of KDM5 activity has emerged as a potential therapeutic strategy in oncology due to its role in modulating cellular responses to various stimuli.
This compound selectively inhibits KDM5 demethylases by binding to their catalytic domain, thereby preventing the demethylation of H3K4me3. This leads to an accumulation of this histone mark at gene promoters, enhancing transcriptional activation of target genes. The inhibition of KDM5 also affects cellular pathways involved in proliferation and survival.
Case Studies
- Breast Cancer Sensitivity : A study demonstrated that inhibition of KDM5 using this compound increased sensitivity to endocrine therapy in breast cancer cell lines. This was particularly evident in estrogen receptor-positive (ER+) cells where combined treatment with fulvestrant showed enhanced efficacy when KDM5 was inhibited. The study utilized xenograft models to validate these findings in vivo, confirming that this compound could alter the tumor response to treatment .
- Cardiomyocyte Maturation : Another investigation revealed that this compound promotes maturation in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The inhibitor enhanced the expression of genes associated with oxidative phosphorylation (OXPHOS) and myofilament organization, leading to improved mitochondrial function and contractility in these cells .
- Mantle Cell Lymphoma : In mantle cell lymphoma (MCL), this compound was shown to induce cell cycle arrest and reduce proliferation in sensitive cell lines. RNA sequencing revealed significant changes in gene expression profiles post-treatment, suggesting that targeting KDM5 could overcome resistance mechanisms associated with MCL .
Table 1: Effects of this compound on Gene Expression
Table 2: Clinical Findings Related to KDM5B Variants
Clinical Finding | Dominant Variants (n=19) | Bi-Allelic Variants (n=2) |
---|---|---|
Intellectual Disability (ID) | 42% | 100% |
Developmental Delay (DD) | 68% | 50% |
Autistic Behaviors | 53% | 0% |
Behavioral Abnormalities | 37% | 100% |
Facial Dysmorphisms | 68% | 100% |
Cardiac Anomalies | 11% | 0% |
特性
IUPAC Name |
5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCOPPONWZNBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。